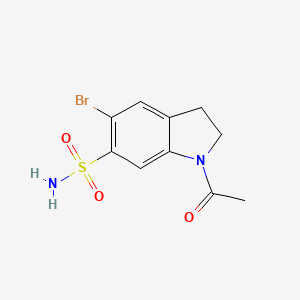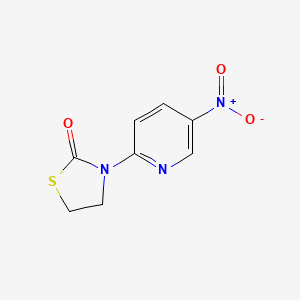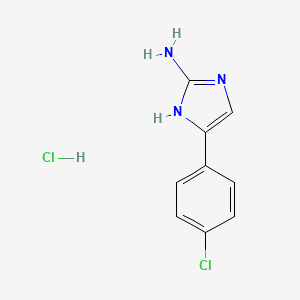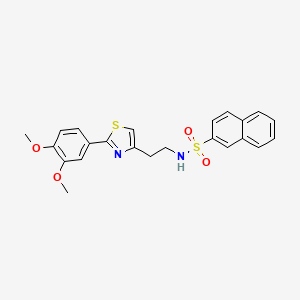
1-アセチル-5-ブロモインドリン-6-スルホンアミド
概要
説明
1-Acetyl-5-bromoindoline-6-sulfonamide is a compound that has been studied for its potential as an antibiotic . It is part of a series of indoline sulfonamide DapE inhibitors .
Synthesis Analysis
The synthesis of indoline sulfonamide derivatives, including 1-Acetyl-5-bromoindoline-6-sulfonamide, has been described in the literature . A series of N-acetyl-5-halo-6-sulfonamide indolines was designed, synthesized, and assayed for inhibition against DapE .Molecular Structure Analysis
The molecular formula of 1-Acetyl-5-bromoindoline-6-sulfonamide is C10H11BrN2O3S . Its average mass is 319.175 Da and its mono-isotopic mass is 317.967377 Da .Chemical Reactions Analysis
While specific chemical reactions involving 1-Acetyl-5-bromoindoline-6-sulfonamide are not detailed in the search results, indoline derivatives are known to exhibit strong antimicrobial actions .科学的研究の応用
抗生物質開発
1-アセチル-5-ブロモインドリン-6-スルホンアミドは、潜在的な抗生物質として研究されています。 研究者は、この化合物が細菌酵素DapE(N-スクシニル-L,L-ジアミノピメリン酸デスクシニラーゼ)の阻害剤であることを特定しました 。この酵素は、細菌細胞壁の生合成に重要な役割を果たしています。DapEを阻害することで、この化合物は必須のペプチドグリカン成分の形成を阻害し、抗生物質耐性菌に対抗するための有望な候補となります。
結核の治療
抗生物質耐性菌が引き起こす世界的な健康危機を考えると、結核(TB)などの感染症に対する新しい治療法が緊急に必要とされています。1-アセチル-5-ブロモインドリン-6-スルホンアミドは、潜在的に代替療法として役立つ可能性があります。結核菌(Mtb)が原因の結核は、世界中で死因の上位を占めています。 この化合物を用いてDapEを阻害することで、結核治療のための新しい道が開ける可能性があります 。
亜鉛結合特性
分子ドッキング実験によると、1-アセチル-5-ブロモインドリン-6-スルホンアミドのスルホンアミド基は、DapEの活性部位内で亜鉛結合基(ZBG)として作用するようです。 これらの相互作用を理解することで、さらなる薬物設計の取り組みを導くことができます 。
構造活性相関研究
研究者は、この化合物の類似体を合成し、構造活性相関を調査しています。 分子の異なる部分を修飾することで、DapEに対する阻害活性を高め、選択性を向上させることを目指しています 。
作用機序研究
1-アセチル-5-ブロモインドリン-6-スルホンアミドがDapEを阻害する正確なメカニズムを解明することは重要です。 酵素の活性部位やその他の結合ポケットとの相互作用を調査することで、薬物開発のための貴重な知見が得られます 。
併用療法
多剤耐性菌株の増加を考えると、1-アセチル-5-ブロモインドリン-6-スルホンアミドを既存の抗生物質と併用することで、その効果を高めることができる可能性があります。 相乗効果により、治療成績が向上する可能性があります 。
作用機序
Target of Action
The primary target of 1-Acetyl-5-bromoindoline-6-sulfonamide is the bacterial enzyme dapE-encoded N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE; EC 3.5.1.18) . This enzyme plays a crucial role in the bacterial cell wall biosynthesis, making it a promising target for antibiotics .
Mode of Action
1-Acetyl-5-bromoindoline-6-sulfonamide interacts with its target, DapE, by binding to the active site of the enzyme . The sulfonamide group of the compound acts as a zinc-binding group (ZBG), which is essential for the inhibitory activity . This interaction results in the inhibition of the enzyme, disrupting the bacterial cell wall biosynthesis .
Biochemical Pathways
The action of 1-Acetyl-5-bromoindoline-6-sulfonamide affects the biochemical pathway involved in the synthesis of bacterial cell walls . By inhibiting the DapE enzyme, it disrupts the conversion of N-succinyl-L,L-diaminopimelic acid to L,L-diaminopimelic acid, a critical step in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall . This disruption leads to the inability of the bacteria to maintain their cell wall, resulting in bacterial death .
Pharmacokinetics
Sulfonamides are generally well-absorbed orally and widely distributed throughout the body . They are primarily metabolized in the liver and excreted in the urine . The bioavailability of 1-Acetyl-5-bromoindoline-6-sulfonamide would be influenced by these ADME properties.
Result of Action
The molecular and cellular effects of 1-Acetyl-5-bromoindoline-6-sulfonamide’s action primarily involve the disruption of bacterial cell wall biosynthesis . By inhibiting the DapE enzyme, the compound prevents the formation of peptidoglycan, leading to bacterial cell death .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-acetyl-5-bromo-2,3-dihydroindole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3S/c1-6(14)13-3-2-7-4-8(11)10(5-9(7)13)17(12,15)16/h4-5H,2-3H2,1H3,(H2,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRYZMNMTDZOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![cyclopropyl-[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B2575796.png)

![2-[3-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2575799.png)
![5-bromo-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2575800.png)


![3-(3-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2575809.png)

![5-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2575811.png)


